2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-N-[4-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-N-[4-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining elements of isoquinoline, pyrido[2,3-d]pyrimidine, and trifluoromethoxyphenyl groups, which contribute to its distinctive chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-N-[4-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Isoquinoline Moiety: Starting from a suitable precursor, such as 3,4-dihydroisoquinoline, the isoquinoline ring is constructed through cyclization reactions.
Pyrido[2,3-d]pyrimidine Core Construction: This involves the condensation of appropriate amines and aldehydes under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine scaffold.
Introduction of the Trifluoromethoxyphenyl Group: This step typically involves nucleophilic aromatic substitution reactions to attach the trifluoromethoxyphenyl group to the core structure.
Final Coupling and Functionalization: The final step includes coupling the intermediate compounds and introducing the carboxamide functionality through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and pyrido[2,3-d]pyrimidine moieties.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various amine-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Medicine
In medicine, the compound might be explored for its potential as a drug candidate. Its ability to interact with biological targets could make it useful in developing treatments for various diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for manufacturing other valuable chemicals.
Mechanism of Action
The mechanism by which 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-N-[4-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Pathway Interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular metabolism or function.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-one: A compound with a similar core structure but different functional groups.
3,4-Dihydroisoquinoline Derivatives: Compounds with similar isoquinoline moieties but varying substituents.
Pyrido[2,3-d]pyrimidine Derivatives: Compounds with the same pyrido[2,3-d]pyrimidine core but different functional groups.
Uniqueness
The uniqueness of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-N-[4-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide lies in its combination of structural elements, which confer distinct chemical and biological properties. The presence of the trifluoromethoxyphenyl group, in particular, may enhance its pharmacokinetic properties and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H20F3N5O4 |
---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-N-[4-(trifluoromethoxy)phenyl]-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C24H20F3N5O4/c25-24(26,27)36-16-7-5-15(6-8-16)28-21(34)17-11-18(33)29-20-19(17)22(35)31-23(30-20)32-10-9-13-3-1-2-4-14(13)12-32/h1-8,17H,9-12H2,(H,28,34)(H2,29,30,31,33,35) |
InChI Key |
HDQYPHXZNFHSDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(C(CC(=O)N4)C(=O)NC5=CC=C(C=C5)OC(F)(F)F)C(=O)N3 |
Origin of Product |
United States |
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